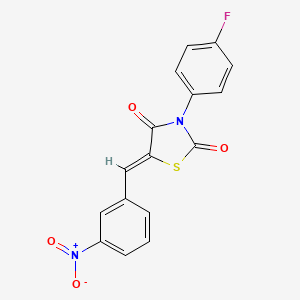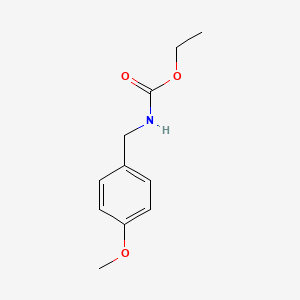
Ethyl (4-methoxybenzyl)carbamate
Descripción general
Descripción
Ethyl (4-methoxybenzyl)carbamate is a biochemical used for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .
Synthesis Analysis
While specific synthesis methods for Ethyl (4-methoxybenzyl)carbamate were not found, carbamates in general can be synthesized from the reaction of alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of Ethyl (4-methoxybenzyl)carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl (4-methoxybenzyl)carbamate has a molecular weight of 209.24 and a molecular formula of C11H15NO3 . Further physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Insect Pest Control Agents
Ethyl (4-methoxybenzyl)carbamate derivatives, referred to as juvenogens, are explored for potential application in insect pest control. These derivatives are part of biochemically activated insect hormonogenic compounds. Their synthesis involves the use of chiral precursors like 2-(4-methoxybenzyl)cyclohexanol, which are then processed through various chemical reactions to produce the desired juvenogens. These compounds demonstrate potential for controlling insect pests, offering an alternative approach to pest management (Wimmer et al., 2007).
Crystal Structure and Synthesis Studies
The tetrafluoroborate salt of 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate, a compound related to ethyl (4-methoxybenzyl)carbamate, has been synthesized and its crystal structure analyzed. This research contributes to the understanding of the molecular structures of such compounds, which is crucial for their potential applications in various scientific fields (Hedian & Benin, 2011).
Enzymatic Studies and Molecular Interactions
In a study involving enzymatic reactions, 2-substituted cyclohexanones, including ethyl N-{2-{4-[(2-oxo-cyclohexyl)methyl]phenoxy}ethyl} carbamate, were reduced using Saccharomyces cerevisiae. This research highlights the role of enzymes in modifying compounds like ethyl (4-methoxybenzyl)carbamate, which can have implications in pharmaceutical and biochemical research (Zarevúcká et al., 2003).
Host-Guest Chemistry
A study explored the self-assembly of dibenzyl tetramethylene bis-carbamate derivatives, including compounds structurally similar to ethyl (4-methoxybenzyl)carbamate, with per-ethylated pillar[5]arene. This research is significant for understanding the interactions in host-guest chemistry, which is a fundamental aspect of supramolecular chemistry and nanotechnology (Xiong et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl N-[(4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWOCBABOZJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-methoxybenzyl)carbamate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)
![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2614017.png)
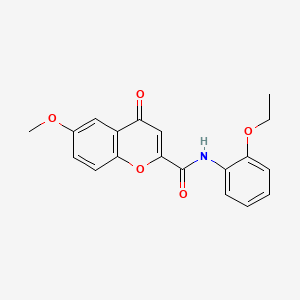

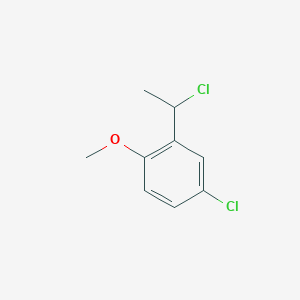
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)
![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)
![Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide](/img/structure/B2614030.png)
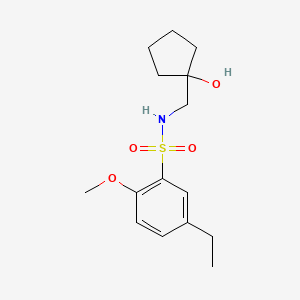
![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2614032.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2614033.png)
